Boc-trp-phe-ome
Description
Boc-Trp-Phe-OMe (tert-butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester) is a protected dipeptide derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₆H₃₁N₃O₅, with a molecular weight of 465.5414 g/mol and a CAS number of 72156-62-8 . The compound features a Boc (tert-butoxycarbonyl) group protecting the N-terminal tryptophan residue and a methyl ester group at the C-terminal phenylalanine. This dual protection enhances stability during synthetic processes, making it valuable for constructing complex peptides.
Key physicochemical properties include a density of 1.215 g/cm³, a boiling point of 706.7°C, and a vapor pressure of 8.03 × 10⁻²⁰ mmHg at 25°C . These properties influence its solubility, purification strategies (e.g., resin adsorption behavior ), and suitability for high-temperature reactions.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-26(2,3)34-25(32)29-21(15-18-16-27-20-13-9-8-12-19(18)20)23(30)28-22(24(31)33-4)14-17-10-6-5-7-11-17/h5-13,16,21-22,27H,14-15H2,1-4H3,(H,28,30)(H,29,32)/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJYWAIFNMZLM-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of the compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial production methods may include continuous flow processes, which allow for the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Peptide Synthesis
Overview : Boc-Trp-Phe-OMe serves as a crucial building block in the synthesis of peptides. Its protective Boc group allows for selective reactions during peptide assembly, making it an essential component in generating complex peptide structures.
Case Study : Research has demonstrated that this compound can be synthesized with high yields and purity using optimized reaction conditions. For instance, a study reported the synthesis of this compound with a yield of 61% and over 99% diastereomeric excess .
| Reaction Conditions | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|
| Optimized conditions | 61 | >99 |
Drug Development
Overview : The compound is utilized in designing novel therapeutic agents, particularly in oncology and neurology. Its structure mimics natural peptides, allowing for the exploration of new drug candidates that can interact with biological targets effectively.
Case Study : A study highlighted the use of this compound derivatives in developing anti-cancer drugs. These derivatives exhibited promising activity against tumor cells by modulating receptor interactions .
Bioconjugation
Overview : this compound is advantageous for bioconjugation processes, where biomolecules are attached to surfaces or other molecules to enhance drug delivery systems.
Application Example : The compound facilitates the attachment of therapeutic agents to nanoparticles, improving their bioavailability and targeting capabilities . This application is particularly relevant in the development of targeted cancer therapies.
Diagnostics
Overview : The properties of this compound make it suitable for developing diagnostic agents that target specific biological markers.
Case Study : Research indicates that modified peptides containing this compound can be designed to bind selectively to cancer biomarkers, enhancing the accuracy of disease detection methods .
Research in Neuroscience
Overview : this compound plays a significant role in neuroscience research by studying receptor interactions and signaling pathways.
Case Study : A study found that peptides based on this compound could influence neurotransmitter release and receptor activation, contributing to advancements in understanding brain functions and potential treatments for neurological disorders .
Antibacterial Applications
Recent research has explored the antibacterial potential of dipeptides derived from Boc-protected phenylalanine and tryptophan. These compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibacterial agents .
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | X μg/mL |
| Gram-negative | Y μg/mL |
Mechanism of Action
The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that the compound interacts with to produce its effects. The pathways involved may include signaling pathways or metabolic pathways that are affected by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-Trp-Phe-OMe is structurally and functionally compared to two analogous compounds: Boc-Phe-Ala-OMe and 4-CPA-Trp-OMe .
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Structural Variations :
- Boc-Phe-Ala-OMe replaces the bulky tryptophan (Trp) with alanine (Ala), reducing steric hindrance and altering hydrophobicity. This simplification facilitates studies on peptide conformational dynamics .
- 4-CPA-Trp-OMe introduces a chlorophenylacetyl group, which may enhance binding to hydrophobic targets but lacks the Boc group, limiting its stability in acidic conditions .
Adsorption and Purification Behavior :
- This compound and Boc-Phe-Ala-OMe exhibit distinct adsorption kinetics on 732-type cation-exchange resins. In dual-component systems, this compound shows stronger adsorption affinity than Boc-Phe-Ala-OMe due to Trp’s indole ring, which enhances π-π interactions with the resin .
- NaCl significantly reduces adsorption capacities for both compounds (e.g., 35.2% decrease for this compound at 1 mmol/L NaCl) due to ion competition .
Functional Applications: this compound’s aromatic residues make it a candidate for metal-ion recognition systems. 4-CPA-Trp-OMe’s chlorophenyl group may confer unique bioactivity, though its lack of Boc protection limits its utility in multi-step syntheses .
Biological Activity
Boc-Trp-Phe-OMe, a derivative of tryptophan and phenylalanine, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its applications in peptide synthesis, drug development, bioconjugation, diagnostics, and neuroscience research.
1. Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides. It is particularly valuable in developing therapeutic agents and research tools in biochemistry. The compound has been successfully synthesized using various methods, including reactive extrusion, which enhances efficiency and yield. For example, one study reported a yield of 61% with over 99% diastereomeric excess when synthesizing this compound under optimized conditions .
| Synthesis Method | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|
| Reactive Extrusion | 61 | >99 |
| Classical Magnetic Agitation | Varied | Varied |
2. Drug Development
The compound is instrumental in designing novel drugs, especially within oncology and neurology. Its structure allows it to mimic natural peptides and proteins, making it a candidate for targeted therapies. Research indicates that this compound can interact with specific receptors involved in signaling pathways, which is critical for developing drugs that modulate these interactions .
3. Bioconjugation
This compound has shown promise in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This property is particularly useful for enhancing drug delivery systems by improving the stability and bioavailability of therapeutic agents . The ability to modify peptides at late stages further expands its utility in creating complex conjugates for targeted delivery .
4. Diagnostics
The compound's unique properties make it suitable for developing diagnostic agents that can target specific biological markers. This capability enhances the accuracy of disease detection methods, which is essential for early diagnosis and treatment .
5. Research in Neuroscience
In neuroscience research, this compound is particularly valuable for studying receptor interactions and signaling pathways. Its ability to mimic natural neurotransmitters allows researchers to explore mechanisms underlying brain function and neuropharmacology . Studies have demonstrated its potential as an anti-bacterial agent as well, broadening its applicability in medical research .
Case Studies
Several case studies highlight the biological activity of this compound:
- Aromatic Interactions : A study by Sengupta et al. (2008) utilized this compound to investigate aromatic interactions within peptides using X-ray diffraction techniques. The findings revealed insights into indole-indole interactions and the spatial orientation of aromatic residues in peptide structures .
- Antimicrobial Properties : Research indicated that Boc-protected phenylalanine and tryptophan-based dipeptides can self-assemble and exhibit broad-spectrum antibacterial activity, suggesting potential therapeutic applications against bacterial infections .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Trp-Phe-OMe, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu protection strategies with HBTU/HOBt as coupling reagents. Monitor reaction completion via ninhydrin tests or HPLC. Yield optimization requires adjusting solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and molar ratios (1:1.2 for amino acid:activator) .
- Key Considerations : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Validate purity using LC-MS and H NMR (e.g., Boc group protons at δ 1.3–1.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Confirm backbone connectivity via H-H COSY and NOESY (e.g., Trp indole protons vs. Phe aromatic protons).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H] calc. for CHNO: 504.24).
- Contradiction Resolution : Overlapping signals in NMR may require deuterated solvents (DMSO-d) or 2D experiments. For MS discrepancies, recheck ionization parameters or use high-resolution instruments (HRMS) .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in this compound’s solubility profiles across literature studies?
- Methodological Answer :
- Experimental Design : Use a Design of Experiments (DoE) approach to test solvents (e.g., DMSO, THF, ethanol) at varying pH (3–9) and temperatures (4–37°C). Quantify solubility via UV-Vis spectroscopy (Trp absorbance at 280 nm) .
- Data Analysis : Apply ANOVA to identify significant variables. For conflicting data, compare lyophilization protocols (e.g., freeze-thaw cycles) or residual solvent content via GC-MS .
Q. What strategies are effective for optimizing enantiomeric purity during this compound synthesis, particularly when side reactions occur?
- Methodological Answer :
- Preventive Measures : Use chiral auxiliaries (e.g., Oppolzer’s sultam) or enantioselective catalysts (e.g., Proline derivatives). Monitor racemization via circular dichroism (CD) or chiral HPLC (Chiralpak IA column) .
- Troubleshooting : If epimerization occurs, reduce coupling time (<2 hrs) or switch to milder bases (DIEA instead of DIPEA). Validate purity with C NMR (distinct carbonyl signals for D/L isomers) .
Q. How should researchers address contradictory bioactivity data for this compound in cell-based assays?
- Methodological Answer :
- Hypothesis Testing : Replicate assays under standardized conditions (cell line, passage number, serum concentration). Use positive/negative controls (e.g., untreated cells vs. known inhibitors).
- Data Validation : Perform dose-response curves (IC calculations) and statistical tests (Student’s t-test, p<0.05). Cross-validate with orthogonal methods (e.g., fluorescence microscopy for apoptosis vs. MTT assays) .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data involving this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to reduce dimensionality of physicochemical parameters (logP, polar surface area).
- Machine Learning : Train Random Forest models on bioactivity datasets (IC, EC) to identify critical substituents. Validate with k-fold cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
